molecular formula C50H74O14 B15291098 25-Cyclohexyl-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-oxo-avermectin A1a CAS No. 220119-16-4

25-Cyclohexyl-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-oxo-avermectin A1a

Número de catálogo: B15291098
Número CAS: 220119-16-4
Peso molecular: 899.1 g/mol
Clave InChI: JCXGGTZYZDLMDY-QYEATPFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(25S)-CYCLOHEXYL-25-DE(SEC-BUTYL)-5-DEMETHOXY-5-OXO-22,23-DIHYDROAVERMECTIN A1A is a complex chemical compound belonging to the avermectin family. Avermectins are a group of macrocyclic lactones with potent anthelmintic and insecticidal properties. This compound is a derivative of avermectin A1A, modified to enhance its biological activity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (25S)-CYCLOHEXYL-25-DE(SEC-BUTYL)-5-DEMETHOXY-5-OXO-22,23-DIHYDROAVERMECTIN A1A involves multiple steps, starting from the natural product avermectin. The key steps include selective demethylation, oxidation, and cyclohexylation. The reaction conditions typically involve the use of strong oxidizing agents, such as potassium permanganate, and catalysts like palladium on carbon for hydrogenation reactions.

Industrial Production Methods

Industrial production of this compound is achieved through fermentation processes using genetically modified strains of Streptomyces avermitilis. The fermentation broth is then subjected to extraction and purification processes, including solvent extraction, chromatography, and crystallization, to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(25S)-CYCLOHEXYL-25-DE(SEC-BUTYL)-5-DEMETHOXY-5-OXO-22,23-DIHYDROAVERMECTIN A1A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can modify the functional groups, enhancing its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering its properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions include various derivatives with modified biological activities, such as increased potency against specific parasites or insects.

Aplicaciones Científicas De Investigación

(25S)-CYCLOHEXYL-25-DE(SEC-BUTYL)-5-DEMETHOXY-5-OXO-22,23-DIHYDROAVERMECTIN A1A has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying macrocyclic lactone chemistry and developing new synthetic methodologies.

    Biology: Investigated for its effects on various biological systems, including its role as an anthelmintic and insecticide.

    Medicine: Explored for potential therapeutic applications, such as treating parasitic infections and certain types of cancer.

    Industry: Utilized in the development of new agricultural chemicals and veterinary medicines.

Mecanismo De Acción

The compound exerts its effects by binding to specific molecular targets, such as glutamate-gated chloride channels in the nervous system of parasites. This binding leads to an influx of chloride ions, causing paralysis and death of the parasite. The compound’s unique structure allows it to interact with these channels more effectively than other avermectins.

Comparación Con Compuestos Similares

Similar Compounds

  • Avermectin B1a
  • Ivermectin
  • Doramectin

Uniqueness

(25S)-CYCLOHEXYL-25-DE(SEC-BUTYL)-5-DEMETHOXY-5-OXO-22,23-DIHYDROAVERMECTIN A1A is unique due to its enhanced stability and potency. The modifications in its structure, such as the cyclohexyl and sec-butyl groups, provide it with superior biological activity and a broader spectrum of action compared to other avermectins.

Propiedades

Número CAS

220119-16-4

Fórmula molecular

C50H74O14

Peso molecular

899.1 g/mol

Nombre IUPAC

(1R,4S,5'S,6R,6'S,8R,10E,12S,13S,14E,16E,20S,24S)-6'-cyclohexyl-24-hydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,21-dione

InChI

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,21,27,29,31-33,35-41,43-47,52,54H,9-11,14-15,18-20,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,43-,44-,45-,46-,47+,49+,50+/m0/s1

Clave InChI

JCXGGTZYZDLMDY-QYEATPFCSA-N

SMILES isomérico

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O[C@@H]1C8CCCCC8

SMILES canónico

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C8CCCCC8

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.